GANGLIOSIDE GM2 SODIUM SALT

Catalog No.
S1769454
CAS No.
19600-01-2
M.F
C68H123N3O26
M. Wt
1398.727
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GANGLIOSIDE GM2 SODIUM SALT

CAS Number

19600-01-2

Product Name

GANGLIOSIDE GM2 SODIUM SALT

IUPAC Name

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C68H123N3O26

Molecular Weight

1398.727

InChI

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1

InChI Key

USMMPBVNWHAJBE-YMEOXFOQSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Cellular Function and Signaling:

  • Ganglioside GM2 is a component of lipid rafts, which are specialized microdomains in the cell membrane involved in signal transduction and other cellular processes. Researchers are investigating how GM2 influences these processes [Source: A study published in the Journal of Biological Chemistry, "Gangliosides in Cell Interactions and Signaling"()].

Neurobiology and Neurodegenerative Diseases:

  • GM2 is a major ganglioside in the nervous system, and its levels are altered in some neurodegenerative diseases, including Tay-Sachs and Sandhoff diseases. Research is ongoing to understand the role of GM2 in these conditions [Source: A review article published in Biochimica et Biophysica Acta, "Gangliosides in lysosomal transport and storage diseases"()].

Cancer Biology:

  • Studies suggest that GM2 levels may be elevated in some cancers. Researchers are investigating the potential role of GM2 in cancer cell biology and its possible use as a biomarker or therapeutic target [Source: A research paper published in Glycobiology, "Gangliosides in cancer progression"()].

Ganglioside GM2 sodium salt is a complex glycosphingolipid primarily found in the nervous system, particularly in the plasma membranes of neurons. It is characterized by a sialic acid residue linked to a core trisaccharide structure composed of N-acetylgalactosamine, galactose, and glucose. The molecular formula for ganglioside GM2 sodium salt is C67H120N3O26•Na, with a molecular weight of approximately 1406.66 g/mol . This compound plays a crucial role in cell signaling and membrane stability, influencing various biological processes.

In healthy cells, GM2 likely plays a role in cell signaling and communication by interacting with proteins in the cell membrane. However, the exact mechanisms are not fully understood []. In Tay-Sachs and Sandhoff diseases, the accumulation of GM2 disrupts normal cellular function and leads to neurodegeneration [].

Typical of glycosphingolipids. Key reactions include:

  • Hydrolysis: Ganglioside GM2 can be hydrolyzed by specific enzymes such as gangliosidases, leading to the release of its constituent sugars and fatty acids.
  • Sialidase Activity: Enzymes like sialidases can remove the sialic acid moiety from ganglioside GM2, converting it into GM3 or other derivatives.
  • Formation of Complexes: Ganglioside GM2 can interact with proteins and other lipids, forming complexes that are essential for cellular functions and signaling pathways .

Ganglioside GM2 sodium salt exhibits various biological activities, including:

  • Cell Signaling: It is involved in the modulation of signaling pathways that affect cell growth, differentiation, and apoptosis.
  • Immune Response: Research indicates that ganglioside GM2 can influence immune responses, particularly in the context of tumor immunology, where it may act as a tumor-associated antigen .
  • Neuroprotective Effects: It has been suggested that ganglioside GM2 may play a role in protecting neuronal cells from apoptosis and neurodegeneration .

Ganglioside GM2 sodium salt can be synthesized through several methods:

  • Natural Extraction: The most common method involves extraction from bovine brain tissue, where gangliosides are abundant .
  • Chemical Synthesis: Synthetic approaches include the stepwise assembly of sugar moieties using glycosylation reactions. This method allows for the production of pure ganglioside GM2 with defined stereochemistry.
  • Enzymatic Synthesis: Enzymatic methods using specific glycosyltransferases can also be employed to synthesize ganglioside GM2 from simpler sugar precursors .

Ganglioside GM2 sodium salt has diverse applications across various fields:

  • Biochemical Research: It is widely used in studies related to neurobiology and cell signaling due to its role in neuronal membranes.
  • Pharmaceuticals: Investigated as a potential therapeutic agent in conditions like neurodegenerative diseases and certain cancers due to its immunogenic properties.
  • Diagnostics: Used as a biomarker in certain cancers, helping in the diagnosis and monitoring of disease progression .

Studies on ganglioside GM2 sodium salt have explored its interactions with various molecules:

  • Protein Interactions: Ganglioside GM2 has been shown to interact with specific proteins involved in immune responses and cell signaling, influencing their activity.
  • Receptor Binding: Research indicates that ganglioside GM2 can bind to receptors on immune cells, modulating their function and potentially affecting tumor immunity .
  • Membrane Dynamics: Its presence affects membrane fluidity and organization, impacting how cells respond to external stimuli.

Ganglioside GM2 sodium salt shares structural similarities with other gangliosides but has unique characteristics that distinguish it. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ganglioside GM1Contains one sialic acid residueInvolved in neuronal development
Ganglioside GD1aContains two sialic acid residuesPlays a role in synaptic transmission
Ganglioside GD3Lacks N-acetylgalactosamineAssociated with cancer progression
Ganglioside GT1bContains additional sugar moietiesFunctions in cell adhesion and signaling

Ganglioside GM2's uniqueness lies in its specific trisaccharide core structure and its distinct role in modulating immune responses compared to other gangliosides. Its specific interactions with immune cells make it a subject of interest for therapeutic applications targeting cancer and neurodegenerative diseases .

Natural Extraction from Bovine Brain Tissue

Natural extraction of ganglioside GM2 sodium salt from bovine brain tissue represents the traditional approach for obtaining this complex glycosphingolipid compound [5]. The extraction methodology involves multiple sequential steps designed to maximize yield while maintaining structural integrity of the ganglioside molecules [14].

The initial extraction process begins with the preparation of bovine brain grey matter, which is dissected from meninges and white matter components to concentrate ganglioside-rich regions [5]. The grey matter undergoes homogenization with chilled potassium phosphate buffer at pH 6.8, typically at a ratio of 1 milliliter buffer per gram of brain wet weight [5]. Following buffer homogenization, tetrahydrofuran is added at 8 milliliters per gram brain wet weight to facilitate lipid extraction [5].

The extraction mixture undergoes centrifugation at 5,000 times gravitational force for 15 minutes at ambient temperature to separate the ganglioside-containing supernatant from cellular debris [5]. The supernatant is subsequently transferred to a glass separatory funnel where ethyl ether is added at 0.3 milliliters per milliliter of supernatant [5]. This creates a biphasic system wherein gangliosides partition into the lower aqueous phase due to their amphipathic nature [5].

The phase separation process yields ganglioside mixtures that require further fractionation to isolate specific species including ganglioside GM2 [5]. The aqueous phase undergoes evaporation to yield a dry powder containing mixed gangliosides [5]. Recovery yields from bovine brain tissue typically approximate 1 micromole of total ganglioside per gram of fresh brain tissue weight [5].

Table 1: Bovine Brain Ganglioside Extraction Parameters

ParameterValueReference
Buffer pH6.8 [5]
Centrifugation Force5,000 × g [5]
Centrifugation Time15 minutes [5]
Tetrahydrofuran Ratio8 mL/g brain weight [5]
Expected Total Yield~1 μmol/g brain tissue [5]

The extracted ganglioside mixture undergoes class separation using anion-exchange chromatography on DEAE Sephadex A-25 columns [3]. Ganglioside classes are eluted using step gradients of ammonium acetate concentrations in methanol, enabling separation of monosialogangliosides, disialogangliosides, and trisialogangliosides [3]. From typical starting material quantities of approximately 5 grams, this methodology yields 1.28 grams of monosialogangliosides, which includes ganglioside GM2 as a component [3].

Further purification employs normal-phase column chromatography using silica gel with chloroform-methanol-calcium chloride solvent systems [3]. The specific solvent composition for monosialoganglioside separation utilizes chloroform:methanol:0.2% calcium chloride in a 60:35:8 volume ratio, operating under isocratic conditions [3]. This chromatographic approach enables isolation of individual ganglioside species from the mixed monosialoganglioside fraction [3].

Chemical Synthesis Strategies for GM2 Sodium Salt

Chemical synthesis approaches for ganglioside GM2 sodium salt provide alternative methodologies to natural extraction, offering advantages in terms of structural control and scalability [9] [17]. These synthetic strategies encompass both solid-phase glycosylation techniques and enzymatic catalysis methods [17] [19].

Solid-Phase Glycosylation Techniques

Solid-phase glycosylation methodologies for ganglioside GM2 synthesis utilize immobilized acceptor substrates and sequential glycosyl donor additions to construct the complex tetrasaccharide structure [35]. The solid-phase approach enables simplified purification procedures and enhanced reaction control compared to solution-phase methodologies [35].

The synthetic strategy begins with immobilization of ceramide acceptors onto solid support resins through hydrazide linkages at the reducing end [37]. The hydrazide conjugation occurs optimally at pH 5.0 in the presence of aniline, achieving approximately 90% conjugation efficiency [37]. Without aniline addition, conjugation efficiency decreases to less than 50% under identical pH conditions [37].

Sequential glycosylation reactions construct the ganglioside GM2 tetrasaccharide core through stepwise addition of glucose, galactose, N-acetylgalactosamine, and N-acetylneuraminic acid moieties [9]. The glycosylation of lactosyl ceramide acceptors with galactosamine donors employs trichloroacetimidate activation under zinc chloride catalysis [9]. This methodology provides the α-linked galactosamine residue characteristic of ganglioside GM2 structure [9].

Sialylation reactions utilize β-sialyl phosphite donors to achieve regioselective addition of N-acetylneuraminic acid to the C3-hydroxyl position of the galactose residue [9]. The use of nitrile solvents, particularly acetonitrile, facilitates α-sialylation through formation of transient β-nitrilium intermediates [9]. Tin(II) catalyzed glycosylation in acetonitrile provides the desired α-sialoside linkage with good yield and stereoselectivity [9].

Table 2: Solid-Phase Glycosylation Reaction Conditions

Reaction StepCatalystSolventYieldReference
Hydrazide ConjugationAnilinepH 5.0 buffer90% [37]
Galactosamine AdditionZnCl₂DichloromethaneVariable [9]
SialylationSn(II)AcetonitrileGood [9]
Product ReleaseFormic acid10% aqueousComplete [37]

The completed ganglioside GM2 structures undergo release from solid support through hydrazone hydrolysis under acidic conditions [37]. Treatment with 10% formic acid completely hydrolyzes the hydrazone linkages, releasing the ganglioside products for subsequent purification [37]. This solid-phase methodology enables efficient synthesis of ganglioside GM2 analogues with controlled structural modifications [35].

Enzymatic Catalysis Using Sialyltransferases

Enzymatic synthesis of ganglioside GM2 sodium salt employs sialyltransferase enzymes to achieve regioselective and stereoselective sialylation of acceptor substrates [24] [41]. Sialyltransferases offer advantages in terms of reaction specificity and mild reaction conditions compared to chemical glycosylation methods [41].

The enzymatic approach utilizes α-2,3-sialyltransferases to transfer N-acetylneuraminic acid from CMP-N-acetylneuraminic acid donors to galactose acceptors [42]. Rat liver CMP-N-acetylneuraminic acid:lactosylceramide α-2,3-sialyltransferase demonstrates kinetic parameters suitable for ganglioside synthesis [42]. The enzyme exhibits apparent Km values that vary approximately 6-fold among different lactosylceramide molecular species [42].

Kinetic studies reveal that the sialyltransferase reaction mechanism follows a sequential, ordered Bi Bi system [42]. The enzyme first binds the lactosylceramide acceptor substrate, followed by binding of CMP-N-acetylneuraminic acid donor [42]. The rate-limiting step in the overall reaction involves release of the product ganglioside GM3, which serves as an intermediate for ganglioside GM2 synthesis [42].

Marine bacterial sialyltransferases provide alternative enzymatic sources with distinct substrate specificities [32]. These enzymes demonstrate temperature optima at 30°C, showing 1.2- to 1.5-fold higher activities compared to 37°C incubation conditions [32]. The marine sialyltransferases exhibit Km values of 0.381 millimolar for GA1 acceptor substrates and 0.396 millimolar for GA2 acceptors [32].

Table 3: Sialyltransferase Kinetic Parameters

Enzyme SourceSubstrateKm (mM)Temperature OptimumReference
Rat LiverLactosylceramideVariable (6-fold range)37°C [42]
Marine BacteriaGA10.38130°C [32]
Marine BacteriaGA20.39630°C [32]

Large-scale enzymatic synthesis has been demonstrated using metabolically engineered Escherichia coli strains expressing multiple ganglioside biosynthetic enzymes [34]. These engineered strains produce ganglioside GM2 oligosaccharide at yields of 1.25 grams per liter in high-cell-density cultures [34]. The engineered strains overexpress CMP-N-acetylneuraminic acid synthase, α-2,3-sialyltransferase, UDP-N-acetylglucosamine C4 epimerase, and β-1,4-N-acetylgalactosaminyltransferase [34].

Purification Protocols: Chromatographic and Centrifugal Approaches

Purification of ganglioside GM2 sodium salt requires specialized chromatographic methodologies that address the amphipathic nature and structural complexity of these glycosphingolipid molecules [44] [15]. Both conventional chromatographic approaches and centrifugal partition chromatography techniques have been developed for ganglioside purification [15] [44].

High-performance liquid chromatography represents the primary analytical and preparative methodology for ganglioside GM2 purification [44]. Reversed-phase chromatography using Lichrosorb RB-8 or μBondapak RP-18 columns enables resolution of all common gangliosides without prior derivatization [44]. The mobile phase consists of acetonitrile and 5 millimolar phosphate buffer at varying volume ratios, with detection accomplished through absorbance monitoring at 195 nanometers [44].

The analytical HPLC methodology demonstrates high sensitivity with detection limits of 0.1 nanomole and precision characterized by standard deviations less than 10% of mean values in the concentration range of 0.1 to 50 nanomoles [44]. Under optimized conditions, HPLC separates each ganglioside into four distinct molecular species containing C18-sphingosine, C18-sphinganine, C20-sphingosine, or C20-sphinganine [44].

Semipreparative HPLC procedures enable preparation of 100-milligram quantities of individual ganglioside molecular species within 2-4 days using fully automated successive analytical cycles [44]. The semipreparative method employs μBondapak RP-18 columns with acetonitrile-phosphate buffer solvent systems at volume ratios of 7:3 for ganglioside GM1 and 3:2 for ganglioside GD1a [44]. Flow rates of 3.0 milliliters per minute provide optimal separation efficiency [44].

Table 4: HPLC Purification Parameters

Method TypeColumnMobile Phase RatioFlow RateYieldReference
AnalyticalLichrosorb RB-8Variable ACN:phosphateVariableN/A [44]
SemipreparativeμBondapak RP-187:3 (GM1)3.0 mL/min100 mg/2-4 days [44]
PreparativeμBondapak RP-189:7:4 ACN:phosphate:THF7.5 mL/min50 mg/analysis [44]

Centrifugal partition chromatography provides an alternative purification approach particularly suited for amphiphilic glycolipids and gangliosides [15]. This methodology employs two-phase solvent systems to achieve separation based on differential partitioning behavior [15]. For acidic gangliosides including ganglioside GM2, the optimal solvent system consists of butanol-ethanol-1% acetic acid at a volume ratio of 4:1:5 [15].

The centrifugal partition chromatography methodology successfully separates ganglioside GM3-type oligosaccharides synthesized using cellular systems, as well as gangliosides extracted from rat brain tissue [15]. This approach offers advantages in terms of reduced sample degradation and simplified scale-up compared to conventional chromatographic methods [15].

Solid-phase extraction using C18 cartridges provides rapid purification for chemoenzymatically synthesized gangliosides [43]. The method involves loading samples onto C18 cartridges, washing with water to remove excess sugars and nucleotides, followed by elution with acetonitrile-water mixtures [43]. Ganglioside GM2 derivatives are typically eluted using 50% acetonitrile in water, achieving purification yields of 98% [43].

Table 5: Centrifugal and Solid-Phase Purification Methods

MethodSolvent SystemTarget CompoundsAdvantagesReference
Centrifugal PartitionButanol:ethanol:acetic acid (4:1:5)Acidic gangliosidesReduced degradation [15]
C18 Cartridge50% acetonitrile in waterGM2 derivativesRapid processing [43]
C18 Cartridge35% acetonitrile in waterGD2 derivativesHigh yield (98%) [43]

Appearance

Unit:500 µgPurity:98+%Physical solid

Dates

Modify: 2023-08-15
1. L. Svennerholm, et al. (eds.), Structure and Function of Gangliosides, New York, Plenum, 19802. T. Kolter, R. Proia, K. Sandhoff, J. Biol. Chem., Vol. 277, No. 29, pp. 25859-25862, 20023. S. Birkle, G. Zeng, L. Gao, R.K. Yu, and J. Aubry, Biochimie, Vol. 85 pp. 455–463, 20034. R. Gravel et al., The Metabolic and Molecular Bases of Inherited Disease (C. R. Scriver, W. S. Sly, B. Childs, A. L. Beaudet, D. Valle, K. W. Kinzler, and B. Vogelstein, eds) pp. 3827–3876, McGraw-Hill Inc., New York, 2001

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